molecular formula C14H10ClF3O3S B14847543 3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride

3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride

Katalognummer: B14847543
Molekulargewicht: 350.7 g/mol
InChI-Schlüssel: FPKVRHDUCSCKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride is an organic compound that features a benzyloxy group, a trifluoromethyl group, and a benzenesulfonyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Sulfonyl Chloride Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various organometallic reagents to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, organometallic reagents

Major Products

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride involves its ability to react with various nucleophiles and participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reagents used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the benzyloxy group.

    3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the benzyloxy group.

    Benzenesulfonyl chloride: Lacks both the trifluoromethyl and benzyloxy groups.

Uniqueness

3-(Benzyloxy)-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C14H10ClF3O3S

Molekulargewicht

350.7 g/mol

IUPAC-Name

3-phenylmethoxy-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C14H10ClF3O3S/c15-22(19,20)13-7-11(14(16,17)18)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI-Schlüssel

FPKVRHDUCSCKIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.